REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[N:6]1([C:11]2[S:12][CH:13]=[CH:14][C:15]=2[C:16]([OH:18])=O)[CH:10]=[CH:9][CH:8]=[CH:7]1.N1(C2C=CSC=2C(O)=O)C=CC=C1>>[S:12]1[C:11]2[N:6]3[C:10](=[CH:9][CH:8]=[CH:7]3)[CH2:16][C:15]=2[CH:14]=[CH:13]1.[S:12]1[C:11]2[N:6]3[C:7](=[CH:8][CH:9]=[CH:10]3)[C:16](=[O:18])[C:15]=2[CH:14]=[CH:13]1
|
Name
|
triheterocyclic substrates thieno[2,3-b]pyrrolizine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
thieno[2,3-b]pyrrolizin-4-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Heterocycles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)C=1SC=CC1C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)C1=C(SC=C1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2CC3=CC=CN3C21
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2C(C3=CC=CN3C21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[N:6]1([C:11]2[S:12][CH:13]=[CH:14][C:15]=2[C:16]([OH:18])=O)[CH:10]=[CH:9][CH:8]=[CH:7]1.N1(C2C=CSC=2C(O)=O)C=CC=C1>>[S:12]1[C:11]2[N:6]3[C:10](=[CH:9][CH:8]=[CH:7]3)[CH2:16][C:15]=2[CH:14]=[CH:13]1.[S:12]1[C:11]2[N:6]3[C:7](=[CH:8][CH:9]=[CH:10]3)[C:16](=[O:18])[C:15]=2[CH:14]=[CH:13]1
|
Name
|
triheterocyclic substrates thieno[2,3-b]pyrrolizine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
thieno[2,3-b]pyrrolizin-4-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Heterocycles
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)C=1SC=CC1C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=CC=C1)C1=C(SC=C1)C(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2CC3=CC=CN3C21
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2C(C3=CC=CN3C21)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |